molecular formula C6H14Si B147118 Allyltrimethylsilane CAS No. 762-72-1

Allyltrimethylsilane

Cat. No. B147118
CAS RN: 762-72-1
M. Wt: 114.26 g/mol
InChI Key: HYWCXWRMUZYRPH-UHFFFAOYSA-N
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Description

Allyltrimethylsilane is a compound that has been extensively studied due to its utility in organic synthesis. It is a reagent used in various chemical reactions, particularly in the addition to aldehydes to form homoallylic alcohols, which are valuable intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different methods. For instance, 2-(trifluoromethyl)this compound is prepared by the Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing its potential as a building block for trifluoromethylated organic molecules . Another derivative, 2-trimethylsilylmethyl this compound, is conveniently prepared from isobutene, allowing for the one-pot synthesis of functional methylene cycloalkanes and 4-methylene N-alkyl piperidines .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be complex, as evidenced by the structural elucidation of cyclic products obtained from reactions with methyl cyclopropyl ketones catalyzed by TiCl4. The stereochemistry of these compounds has been established using NMR and two-dimensional homonuclear shift correlation spectroscopy .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It can undergo allylation reactions with aldehydes, catalyzed by Sc(OTf)3, to give high yields of adducts, especially with electron-rich aromatic aldehydes . It can also be involved in intramolecular allyl-migration reactions catalyzed by aluminum chloride, leading to complex silacyclopentane derivatives . Furthermore, iron(III) chloride has been found to catalyze effective allylation reactions of aldehydes with this compound, suitable for sterically hindered aliphatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its interactions with other compounds. For example, this compound oxide undergoes regiospecific ring-opening with carboxylic acids, and the X-ray structures of the resulting hydroxy esters reveal significant lengthening of the C–O bond due to strong σ C–Si – σ* C–O interactions . Additionally, this compound can be used in alkene carbosulphenylation and carboselenylation reactions, although the latter is less useful due to competing nucleophilic attack at selenium .

Scientific Research Applications

  • Synthesis of Homoallyl Ethers : Allyltrimethylsilane has been used in the synthesis of homoallyl ethers through the chemoselective allylation of acetals. This process is catalyzed by trimethylsilyl trifluoromethanesulfonate in ionic liquids, providing an environmentally friendly alternative to traditional solvents like dichloromethane (Zerth, Leonard, & Mohan, 2003).

  • Formation of Carbon-Carbon Bonds : The allylation of benzylic, allylic, and propargylic alcohols with this compound is a powerful method for forming carbon-carbon bonds in organic synthesis. This technique is notable for its efficiency and the potential for further synthetic manipulations of the allylated compounds (Chaskar & Murugan, 2014).

  • Bismuth Triflate Catalyzed Reactions : Another application is in the bismuth triflate-catalyzed allylation of acetals, which efficiently produces homoallyl ethers at room temperature. This method is attractive due to the mild reaction conditions and low toxicity of bismuth salts, making it suitable for large-scale synthesis (Wieland, Zerth, & Mohan, 2002).

  • Iron(III) Chloride-Catalyzed Allylation : Iron(III) chloride catalyzes the allylation reactions of a variety of aldehydes with this compound, yielding homoallyl alcohols. This method is particularly suitable for sterically hindered aliphatic aldehydes (Watahiki & Oriyama, 2002).

  • Cross-Metathesis Reactions : this compound shows high E-olefin selectivity in cross-metathesis reactions with homoallylic alcohols. This selectivity can be explained through a five-membered chelate intermediate (Engelhardt, Schmitt, & Taylor, 2001).

Mechanism of Action

Target of Action

Allyltrimethylsilane is an organosilicon compound used in organic synthesis . It is a general reagent used to introduce allyl groups across various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . Therefore, its primary targets are these carbon electrophiles.

Mode of Action

The mode of action of this compound involves the electrophilic substitution of unsaturated silanes . The molecule consists of a trimethylsilyl group attached to an allyl group . In the reaction, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . This results in the introduction of an allyl group to the target molecule .

Biochemical Pathways

This compound is involved in the formation of carbon-carbon bonds in organic synthesis . It is used in the Hosomi-Sakurai reaction , which is a type of allylation reaction. The reaction involves the addition of an allyl group to a carbonyl compound, resulting in the formation of a new carbon-carbon bond .

Result of Action

The result of this compound’s action is the formation of a new carbon-carbon bond in the target molecule . This allows for the synthesis of a wide range of organic compounds, expanding the possibilities for chemical synthesis and the production of various pharmaceuticals and other chemical products.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction. This compound is a colorless liquid with a boiling point of 84-88 °C , indicating that it is typically used in reactions at or below this temperature range.

Safety and Hazards

Allyltrimethylsilane is highly flammable . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The homo- and co-polymerization of allyltrimethylsilane were conducted using syndiospecific (cat 1) and isospecific (cat 2) metallocene catalysts . The polymer obtained by a single-site catalyst, e.g., metallocene catalysts, demonstrated a higher performance . This suggests that there are potential future directions in the use of this compound in polymerization reactions .

properties

IUPAC Name

trimethyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCXWRMUZYRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88266-74-4
Record name Silane, trimethyl-2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID5061089
Record name Silane, trimethyl-2-propenyl-
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Molecular Weight

114.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

762-72-1
Record name Allyltrimethylsilane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allyltrimethylsilane
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Record name Silane, trimethyl-2-propen-1-yl-
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Record name Silane, trimethyl-2-propenyl-
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Record name Allyltrimethylsilane
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Record name ALLYLTRIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of allyltrimethylsilane?

A1: The molecular formula of this compound is C6H14Si, and its molecular weight is 114.26 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic analyses:

    Q3: How does this compound participate in reactions?

    A3: this compound acts as a nucleophile, with the allyl group (CH2=CHCH2-) being the reactive site. The silicon atom, due to its electropositive nature, stabilizes the negative charge that develops on the adjacent carbon atom during reactions.

    Q4: What is the Sakurai-Hosomi reaction, and how is this compound involved?

    A4: The Sakurai-Hosomi reaction is a classic allylation reaction where this compound reacts with aldehydes or ketones in the presence of a Lewis acid catalyst. [] This reaction forms a new carbon-carbon bond, resulting in homoallylic alcohols. [, , ]

    Q5: What are some other reactions where this compound acts as a reagent?

    A5: Apart from the Sakurai-Hosomi reaction, this compound participates in various reactions, including:* Direct coupling with alcohols: Phosphomolybdic acid catalyzes the direct coupling of this compound with alcohols, providing an efficient route to allyl ethers. []* Conjugate additions: this compound undergoes conjugate additions (Michael additions) with α,β-unsaturated carbonyl compounds like chalcones in the presence of catalysts like iron chloride. [, ]* Reactions with nitriles: this compound reacts with nitriles in the presence of boron trichloride to yield β,γ-unsaturated ketones. []

    Q6: What types of catalysts are commonly employed in reactions involving this compound?

    A6: Lewis acids are frequently used as catalysts in reactions involving this compound. Some examples include:* Boron trifluoride etherate (BF3.OEt2): This is a common Lewis acid catalyst in various allylation reactions. []* Titanium tetrachloride (TiCl4): Often employed in reactions with aldehydes, ketones, and imines. [, ]* Indium trichloride (InCl3): Used in reactions with α,β-unsaturated enones and in the generation of ε-carbonyl cations. [, ]* Bismuth triflate (Bi(OTf)3): Demonstrated as a catalyst in allylation reactions with N-alkoxycarbonylamino sulfones. []

    Q7: Does the structure of the catalyst influence the reaction outcome?

    A7: Yes, the structure and properties of the Lewis acid catalyst can significantly impact reaction selectivity and yield. For instance, using a chiral catalyst in the Sakurai-Hosomi reaction can lead to the formation of enantiomerically enriched homoallylic alcohols. [, , ]

    Q8: Are there any stereochemical considerations in reactions involving this compound?

    A8: Yes, the double bond in this compound can lead to stereoisomers in the products. Careful selection of reaction conditions and catalysts can influence diastereoselectivity. For instance, addition of this compound to chiral α-keto imides can be controlled to obtain specific enantiomers of homoallyl alcohols and diols. []

    Q9: How does the substitution pattern on the allyl group affect regioselectivity?

    A9: The substitution pattern on the allyl group in this compound influences the regiochemical outcome of reactions. For example, γ-alkylated allyltrimethylsilanes undergo ene reactions with tetracyanoethylene (TCNE) with high regioselectivity, favoring addition to the allylic β-carbon. []

    Q10: Have computational studies been used to understand reactions involving this compound?

    A11: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the mechanisms and transition states involved in reactions with this compound. [] These studies help rationalize experimental observations and predict the outcomes of reactions under different conditions.

    Q11: Are there any environmental concerns associated with this compound?

    A11: While this compound itself may not pose significant environmental risks, it is crucial to handle and dispose of it properly following established laboratory procedures and regulations.

    Q12: What are some areas where this compound finds applications in research?

    A13: this compound is a valuable tool in organic synthesis with applications in various research areas, including:* Total synthesis of natural products: Its versatility as a building block makes it useful in constructing complex molecules.* Medicinal chemistry: The ability to introduce allyl groups efficiently is advantageous in synthesizing potential drug candidates.* Materials science: The allyl group can be further functionalized, allowing the synthesis of polymers and other materials with tailored properties. [, ]

    Q13: What are some future directions in research related to this compound?

    A14: Ongoing research focuses on developing:* More efficient and enantioselective catalytic systems: This would allow for more sustainable and controlled synthesis of valuable compounds. []* New synthetic applications: Exploring the reactivity of this compound in novel transformations continues to expand its utility.* Understanding the influence of reaction parameters: Detailed studies on the impact of solvent, temperature, and additives can lead to optimized reaction protocols.

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